

The Discovery and Enduring Significance of "Big Gastrin": A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the pivotal discovery and rich history of "**Big Gastrin**" (G-34) research. We delve into the seminal experiments that unveiled this larger form of gastrin, detail the methodologies that propelled our understanding, and present key quantitative data for comparative analysis. Furthermore, we provide a comprehensive overview of the gastrin signaling pathway, a critical aspect for drug development professionals.

A Historical Perspective: From a Humble Hypothesis to a Hormonal Family

The story of gastrin began in 1905 with the pioneering work of John Sydney Edkins, who first proposed the existence of a substance in the stomach that stimulates acid secretion. However, it wasn't until 1964 that the hormone was isolated and its structure determined by Roderic Alfred Gregory and Hilda Tracy. Their work laid the foundation for the subsequent discovery of different forms of gastrin.

The narrative of "**big gastrin**" is intrinsically linked to the groundbreaking development of radioimmunoassay (RIA) by Rosalyn Yalow and Solomon Berson. While initially focused on insulin, their highly sensitive RIA technique was adapted to measure gastrin levels in the blood with unprecedented accuracy. In 1970, their application of RIA to gastrin revealed the presence of a larger, less acidic form of the hormone in the circulation, which they aptly named "**big**

gastrin."[1] This discovery challenged the existing understanding of gastrin physiology and opened new avenues of research into the heterogeneity of gut hormones.

Contemporaneously, Gregory and Tracy were also on the trail of this larger gastrin molecule. In 1972, they successfully isolated and characterized two forms of "**big gastrin**" from a Zollinger-Ellison tumor, a gastrin-secreting tumor.[2][3] Their work provided the definitive chemical evidence for the existence of G-34 and its relationship to the previously identified "little gastrin" (G-17).

The Gastrin Family: A Comparative Overview

Gastrin exists in several molecular forms, with the most physiologically significant being gastrin-34 (G-34 or "**big gastrin**") and gastrin-17 (G-17 or "little gastrin"). Gastrin-14 ("minigastrin") is another, smaller form.[4] These different forms arise from the post-translational processing of a common precursor, preprogastrin.[4] While G-17 is the predominant form in the antrum of the stomach, G-34 is more prevalent in the duodenum.[5][6]

The following tables summarize key quantitative data comparing the different forms of gastrin.

Parameter	Gastrin-34 (Big Gastrin)	Gastrin-17 (Little Gastrin)	Gastrin-14 (Minigastrin)	Reference
Amino Acid Residues	34	17	14	[4]
Predominant Location	Duodenum	Antrum	-	[5][6]

Parameter	Gastrin-34 (Big Gastrin)	Gastrin-17 (Little Gastrin)	Gastrin-14 (Minigastrin)	Species	Reference
Half-life	~11.53 min	~4.85 min	~1.75 min	Dog	[7]
~44 min	~8 min	-	Human	[8]	
-	9.5 - 10.5 min	-	Human	[9]	
-	~2.65 min	-	Cat	[10]	
Relative Potency for Acid Secretion	Similar to G-17 on an equimolar basis	Similar to G-34 on an equimolar basis	Similar to G-17 and G-34 on an equimolar basis	Dog	[7]
Similar to G-17	Similar to G-34	-	Human	[8]	

Condition	Gastrin-34 (G-34) Concentration	Gastrin-17 (G-17) Concentration	Reference
Healthy Adult (Fasting)	126.68 +/- 5.57 pg/ml	31.00 +/- 2.62 pg/ml	[11]
Newborn (Cord Blood)	163.22 +/- 11.19 pg/ml	29.28 +/- 4.16 pg/ml	[11]
Duodenal Ulcer (Fasting)	12 pmol/l	~6 pmol/l	[12]
Gastric Ulcer (Fasting)	29 pmol/l	~6 pmol/l	[12]
Zollinger-Ellison Syndrome	Markedly elevated	Markedly elevated	[13][14][15][16]

Key Experimental Protocols

The following sections provide detailed methodologies for the seminal experiments in **big gastrin** research.

Radioimmunoassay (RIA) for Gastrin (Yalow and Berson)

This protocol outlines the fundamental principles of the competitive binding RIA developed by Yalow and Berson, which was instrumental in the discovery of **big gastrin**.

Objective: To quantify the concentration of gastrin in biological samples.

Principle: The assay is based on the competition between unlabeled gastrin (in the sample or standard) and a fixed amount of radiolabeled gastrin for a limited number of binding sites on a specific anti-gastrin antibody. The amount of radioactivity bound to the antibody is inversely proportional to the concentration of unlabeled gastrin in the sample.

Materials:

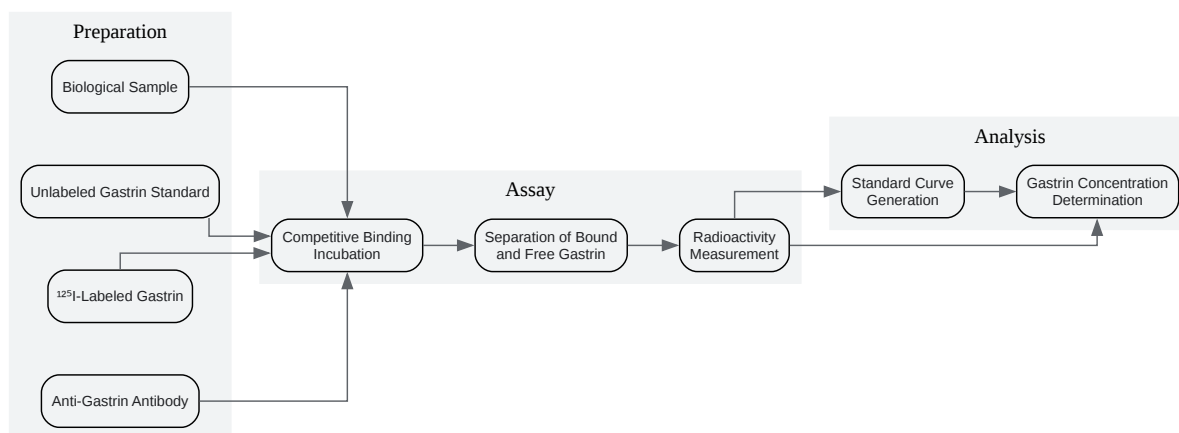
- Antibody: Guinea pig anti-porcine gastrin antiserum.
- Radiolabeled Antigen: Highly purified porcine gastrin labeled with Iodine-125 (^{125}I).
- Standard: Unlabeled porcine gastrin of known concentration.
- Separation Agent: Anionic exchange resin to separate antibody-bound from free labeled gastrin.[\[17\]](#)
- Buffers: Appropriate buffers for incubation and washing steps.
- Gamma Counter: For measuring radioactivity.

Procedure:

- Antibody Coating (Indirect Method): In a series of tubes, a fixed concentration of the anti-gastrin antibody is added.
- Competitive Binding:

- To a set of standard tubes, known concentrations of unlabeled gastrin are added.
 - To the sample tubes, the biological samples (e.g., plasma) are added.
 - A fixed amount of ^{125}I -labeled gastrin is added to all tubes.
 - Incubation: The mixture is incubated to allow the competitive binding reaction to reach equilibrium.
 - Separation: The antibody-bound gastrin is separated from the free gastrin using an anionic exchange resin.
 - Radioactivity Measurement: The radioactivity of the antibody-bound fraction (or the free fraction) is measured using a gamma counter.
 - Standard Curve Generation: A standard curve is plotted with the percentage of bound radioactivity as a function of the concentration of the unlabeled gastrin standards.
 - Concentration Determination: The concentration of gastrin in the unknown samples is determined by interpolating their percentage of bound radioactivity on the standard curve.
- [\[18\]](#)

Workflow Diagram:



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Fig. 1: Radioimmunoassay (RIA) Workflow.

Isolation of "Big Gastrin" (Gregory and Tracy)

This protocol describes the general approach used by Gregory and Tracy to isolate "**big gastrin**" from Zollinger-Ellison tumor tissue.

Objective: To purify and characterize the larger molecular form of gastrin.

Principle: A multi-step purification process involving various chromatographic and electrophoretic techniques to separate proteins based on their size, charge, and other physicochemical properties.

Materials:

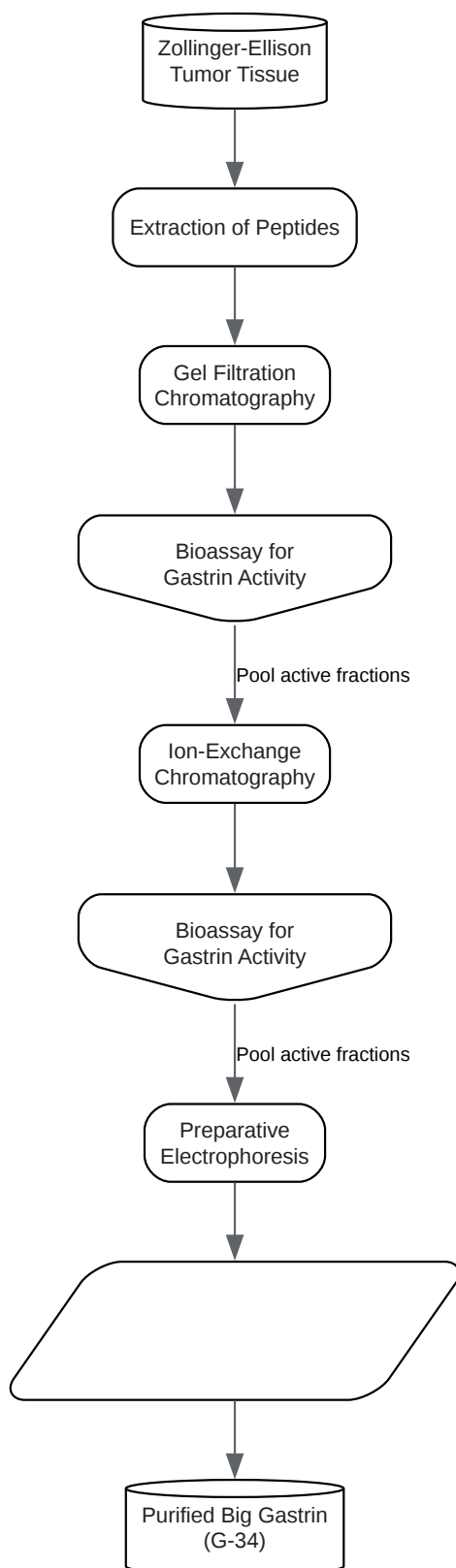
- Source Material: Zollinger-Ellison tumor tissue, known to be rich in gastrin.
- Extraction Buffers: Solutions for homogenizing the tissue and solubilizing the peptides.

- Chromatography Resins:
 - Gel Filtration (e.g., Sephadex): To separate molecules based on size.
 - Ion-Exchange Chromatography: To separate molecules based on charge.
- Electrophoresis System: For further separation based on charge and mass-to-charge ratio.
- Bioassay System: To test the biological activity (gastric acid secretion) of the purified fractions.

Procedure:

- Extraction: The tumor tissue is homogenized in an appropriate buffer to extract the peptides.
- Initial Fractionation (Gel Filtration): The crude extract is subjected to gel filtration chromatography. Fractions are collected and assayed for gastrin-like biological activity. Fractions containing the larger molecular weight activity (eluting earlier than G-17) are pooled.
- Ion-Exchange Chromatography: The pooled fractions are further purified by ion-exchange chromatography to separate peptides with different net charges.
- Electrophoresis: The fractions showing high biological activity are subjected to preparative electrophoresis for final purification.
- Characterization: The purified "**big gastrin**" is then subjected to amino acid analysis and sequencing to determine its structure.

Workflow Diagram:



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Fig. 2: Isolation of "**Big Gastrin**" Workflow.

Measurement of Gastrin-Stimulated Gastric Acid Secretion

This protocol outlines a common method for assessing the biological activity of gastrin and its analogues.

Objective: To measure the amount of gastric acid secreted in response to gastrin stimulation.

Principle: A subject is administered a gastrin analogue (e.g., pentagastrin) or a purified gastrin preparation, and the resulting gastric acid output is collected and quantified by titration.

Materials:

- Stimulant: Pentagastrin, synthetic human gastrin (G-17 or G-34), or other gastrin analogues.
- Nasogastric Tube: For aspiration of gastric contents.
- Suction Pump: For continuous or intermittent aspiration.
- pH Meter: To measure the pH of the gastric aspirate.
- Titration Equipment: Burette, standardized sodium hydroxide (NaOH) solution, and a pH indicator or pH meter.

Procedure:

- Fasting: The subject fasts overnight to ensure a basal state of gastric secretion.
- Nasogastric Tube Insertion: A nasogastric tube is inserted into the stomach.
- Basal Acid Output (BAO) Measurement: Gastric juice is collected for a baseline period (e.g., one hour, in 15-minute aliquots) to determine the basal acid output.[\[19\]](#)
- Stimulation: The gastrin stimulant is administered, typically via subcutaneous or intravenous injection.[\[19\]](#)[\[20\]](#)
- Maximal Acid Output (MAO) Measurement: Following stimulation, gastric juice is collected for a defined period (e.g., one hour, in 15-minute aliquots) to determine the maximal acid output.

[19]

- Titration: The volume of each gastric juice sample is measured, and the acid concentration is determined by titrating an aliquot with a standardized NaOH solution to a neutral pH (e.g., 7.0 or 7.4).[20]
- Calculation: The acid output for each collection period is calculated by multiplying the acid concentration by the volume of the sample. The BAO and MAO are expressed in millimoles of HCl per hour (mmol/hr).[19]

The Gastrin Signaling Pathway

Gastrin exerts its physiological effects primarily through the cholecystokinin B receptor (CCKBR), also known as the CCK2 receptor, a G-protein coupled receptor.[21][22][23] The binding of gastrin to the CCKBR on parietal cells and enterochromaffin-like (ECL) cells initiates a cascade of intracellular events leading to gastric acid secretion and cell growth.

Signaling Cascade Overview:

- Receptor Binding: Gastrin binds to the CCKBR on the cell surface.
- G-Protein Activation: This binding activates the heterotrimeric G-protein Gq/11.
- PLC Activation: The activated alpha subunit of Gq/11 stimulates phospholipase C (PLC).
- Second Messenger Production: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG).
- Calcium Mobilization: IP3 binds to receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca^{2+}).
- PKC Activation: DAG and elevated intracellular Ca^{2+} activate protein kinase C (PKC).
- Downstream Effects: Activated PKC and other signaling molecules trigger downstream pathways, including the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway, which ultimately leads to the physiological responses of gastric acid secretion and cell proliferation.[23]

Signaling Pathway Diagram:

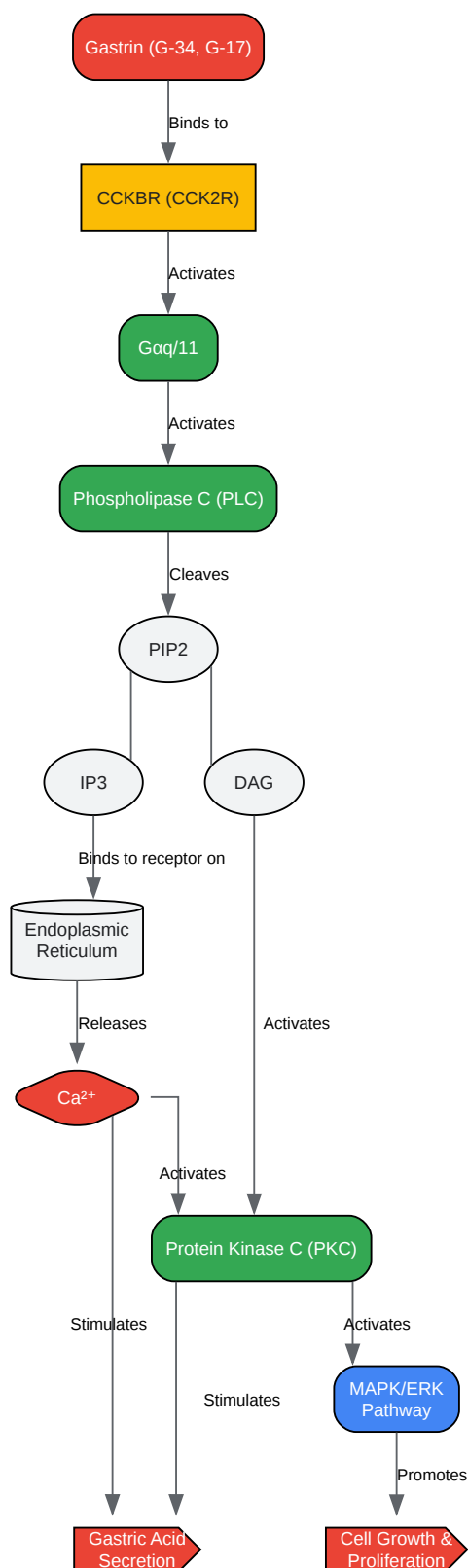
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Fig. 3: Gastrin Signaling Pathway via CCKBR.

Conclusion

The discovery of "**big gastrin**" was a landmark achievement in gastroenterology, transforming our understanding of gut hormone physiology. The pioneering work of Yalow, Berson, Gregory, and Tracy not only identified a new member of the gastrin family but also highlighted the importance of molecular heterogeneity in hormone function. The development of sophisticated analytical techniques, such as RIA, was crucial to this discovery and continues to be fundamental in endocrine research. For drug development professionals, a thorough understanding of the different forms of gastrin, their physiological roles, and their signaling pathways is essential for the design of novel therapeutics targeting gastrin-related disorders, from peptic ulcer disease to certain types of cancer. The ongoing research in this field promises to further unravel the complexities of gastrin biology and its implications for human health.

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